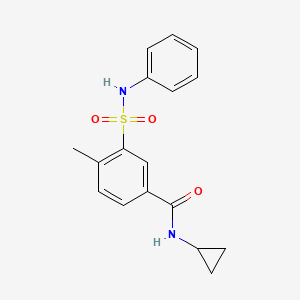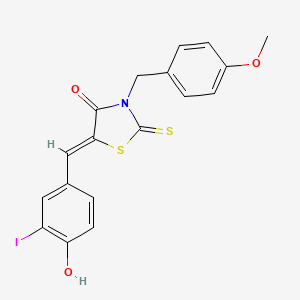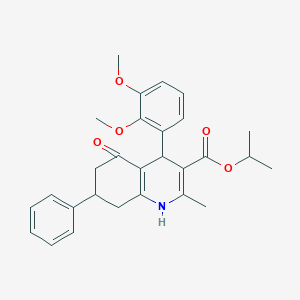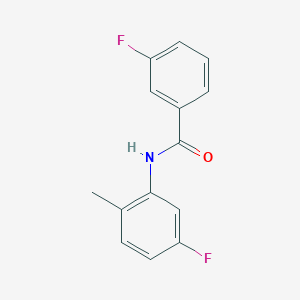![molecular formula C15H15F2N3O B4949292 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as DFEPP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. DFEPP belongs to a class of compounds called pyrazine amides, which have shown promising results in the treatment of various diseases.
作用機序
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide inhibits cell proliferation and induces apoptosis. In inflammation, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces oxidative stress and inflammation in the brain, which can lead to neuroprotection.
実験室実験の利点と制限
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic properties in various diseases. However, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research of 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide, including its potential use in combination therapy with other drugs, its optimization for specific diseases, and its development as a drug candidate for clinical trials. Further studies are also needed to determine its optimal dosage and administration route, as well as to evaluate its safety and efficacy in vivo. Additionally, the development of novel synthetic methods for 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide is a promising chemical compound with potential therapeutic properties in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to develop it as a drug candidate for clinical trials.
合成法
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-pyrazinecarboxylic acid, followed by the reaction with propanoyl chloride. Another method involves the reaction of 3,4-difluoroaniline with 2-pyrazinecarboxamide, followed by the reaction with propanoyl chloride. Both methods have been reported to yield 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide with high purity and yield.
科学的研究の応用
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying cause of various diseases, and 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(3,4-difluorophenyl)-N-(2-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-13-3-1-11(9-14(13)17)2-4-15(21)20-6-5-12-10-18-7-8-19-12/h1,3,7-10H,2,4-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPROTIXCHKLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCC2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4949214.png)
![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)
![N-[2-(1-piperidinyl)ethyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4949232.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)


![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
